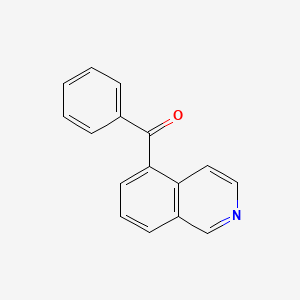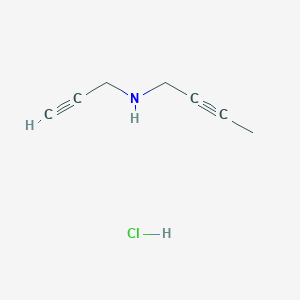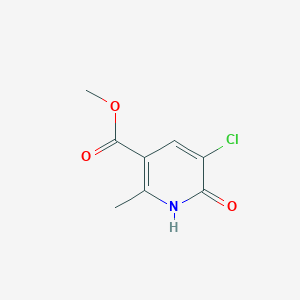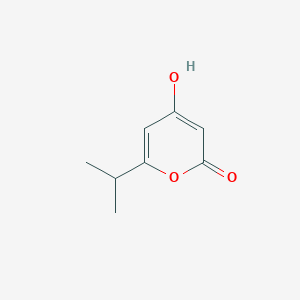
5-Benzoylisoquinoline
説明
5-Benzoylisoquinoline is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
5-Benzoylisoquinoline is a type of benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . .
Mode of Action
It’s known that bia biosynthesis involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . These enzymes include several O-methyl-, N-methyl- and O-acetyltransferases, cytochromes P450, FAD-dependent oxidases, non-heme dioxygenases, and NADPH-dependent reductases
Biochemical Pathways
Bias are known to be involved in a variety of biochemical pathways . The biosynthesis of BIAs involves a series of enzymatic reactions leading to structurally diverse alkaloids . The expansion of resources to include a wider range of plant species is creating an opportunity to investigate previously uncharacterized BIA pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
Many bias possess potent pharmacological properties . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . The specific molecular and cellular effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can impact both primary and secondary metabolism, and strong evidence suggests that plant responses are highly coordinated . .
生化学分析
Biochemical Properties
5-Benzoylisoquinoline plays a significant role in biochemical reactions, particularly in the metabolism of benzylisoquinoline alkaloids. It interacts with various enzymes, proteins, and other biomolecules. Key enzymes involved include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These enzymes catalyze the multistep pathways leading to the formation of structurally diverse alkaloids. The interactions between this compound and these enzymes are crucial for the biosynthesis of other pharmacologically active compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling pathways and altering gene expression patterns . These changes can lead to significant effects on cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, thereby influencing various biochemical pathways and altering gene expression to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. Key enzymes in these pathways include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can significantly impact its activity and function within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
特性
IUPAC Name |
isoquinolin-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLCLPBMORBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)


![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)
![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)
![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)


![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)
